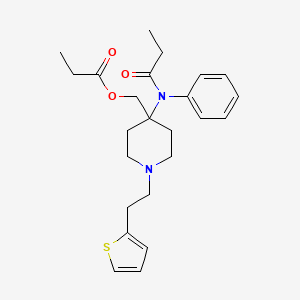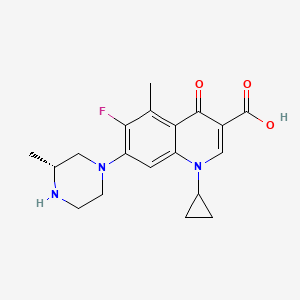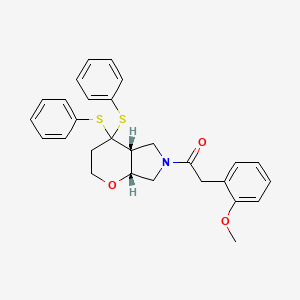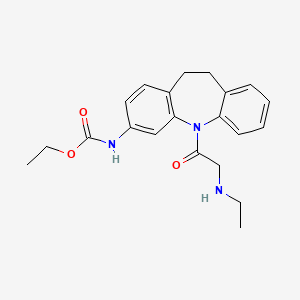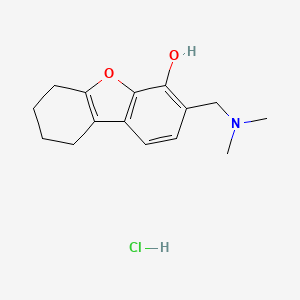
Ammonium, (2-(2-(m-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (2-(2-(m-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate is a quaternary ammonium compound with significant applications in various fields. This compound is known for its antimicrobial properties and is used in medicinal chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-(2-(m-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate involves the quaternization of tertiary amines with halocarbons. The process typically includes the alkylation of tertiary amines with halocarbons to form quaternary ammonium salts. The reaction conditions often require controlled temperatures and the presence of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The quaternization reaction is optimized for large-scale production, ensuring consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, (2-(2-(m-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, typically involving reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reaction conditions vary depending on the desired outcome, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
Ammonium, (2-(2-(m-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to antimicrobial activity and biofilm inhibition.
Medicine: Investigated for its potential use as an antibacterial and antifungal agent.
Industry: Utilized in the production of disinfectants and antiseptics.
Mecanismo De Acción
The mechanism of action of Ammonium, (2-(2-(m-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. This action is facilitated by the positively charged ammonium group, which interacts with the negatively charged components of the microbial cell membrane .
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used in mouthwashes and disinfectants.
Dodecylbenzenesulfonic acid: An anionic surfactant with antimicrobial activity.
Uniqueness
Ammonium, (2-(2-(m-hydroxyphenoxy)acetamido)ethyl)triethyl-, iodide, dimethylcarbamate is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its ability to interact with microbial cell membranes, making it an effective antimicrobial agent .
Propiedades
Número CAS |
97050-94-7 |
|---|---|
Fórmula molecular |
C19H32IN3O4 |
Peso molecular |
493.4 g/mol |
Nombre IUPAC |
2-[[2-[3-(dimethylcarbamoyloxy)phenoxy]acetyl]amino]ethyl-triethylazanium;iodide |
InChI |
InChI=1S/C19H31N3O4.HI/c1-6-22(7-2,8-3)13-12-20-18(23)15-25-16-10-9-11-17(14-16)26-19(24)21(4)5;/h9-11,14H,6-8,12-13,15H2,1-5H3;1H |
Clave InChI |
NAERWSZKDGLLSP-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](CC)(CC)CCNC(=O)COC1=CC(=CC=C1)OC(=O)N(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-diethylethanamine;2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B12772902.png)

